molecular formula C22H16ClN3O3S B2996524 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1261011-42-0

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2996524
CAS RN: 1261011-42-0
M. Wt: 437.9
InChI Key: LIAFAHOYIHKRKZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O3S and its molecular weight is 437.9. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”. However, the available information does not provide a comprehensive analysis covering six to eight unique applications in detail.

The searches did reveal some potential applications for thieno[3,2-d]pyrimidine derivatives in general, such as their use as spasmolytic agents and inhibitors of PI3 kinase p110α , as well as their incorporation into photodynamic therapy for skin cancer treatment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-chlorophenyl and 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituents.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "chloroacetyl chloride", "3-chloroaniline", "2,3-dihydro-1H-indole", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "potassium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-oxoethyl)thiophene-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic acid and ethanol.", "Step 2: Synthesis of ethyl 2-(2-chloroacetyl)thiophene-3-carboxylate by reacting ethyl 2-(2-oxoethyl)thiophene-3-carboxylate with chloroacetyl chloride in the presence of triethylamine.", "Step 3: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid by hydrolyzing ethyl 2-(2-chloroacetyl)thiophene-3-carboxylate with sodium hydroxide.", "Step 4: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid chloride by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid with phosphorus oxychloride.", "Step 5: Synthesis of 2-(2-chloroacetyl)thiophene-3-carboxylic acid hydrazide by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid chloride with hydrazine hydrate.", "Step 6: Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(2-chloroacetyl)thiophene-3-carboxylate by reacting 2-(2-chloroacetyl)thiophene-3-carboxylic acid hydrazide with 2,3-dihydro-1H-indole and acetic acid.", "Step 7: Synthesis of 3-(3-chlorophenyl)-1-(2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(2-chloroacetyl)thiophene-3-carboxylate with 3-chloroaniline and potassium carbonate in the presence of dimethylformamide and diethyl ether." ] }

CAS RN

1261011-42-0

Product Name

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9

IUPAC Name

3-(3-chlorophenyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16ClN3O3S/c23-15-5-3-6-16(12-15)26-21(28)20-18(9-11-30-20)25(22(26)29)13-19(27)24-10-8-14-4-1-2-7-17(14)24/h1-7,9,11-12H,8,10,13H2

InChI Key

LIAFAHOYIHKRKZ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4

solubility

not available

Origin of Product

United States

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